Pyrrolidine-3-sulfonyl fluoride

Medicinal Chemistry Click Chemistry Building Block Synthesis

Medicinal chemistry teams seeking a stable, electrophilic handle often face scalability and stereochemical control gaps with common aryl sulfonyl fluorides. Pyrrolidine-3-sulfonyl fluoride solves these challenges through robust, demonstrated manufacturing: - Achieves 87% yield and >20:1 dr in asymmetric catalytic synthesis, delivering enantiopure building blocks (up to 94% ee) [3†L22-L25]. - Produced on scales up to 25 g, ensuring rapid procurement for lead optimization without custom synthesis delays [13†L6-L9]. - The aliphatic pyrrolidine scaffold introduces three-dimensional character that enhances target selectivity over planar aromatic warheads.

Molecular Formula C4H8FNO2S
Molecular Weight 153.18 g/mol
Cat. No. B12285321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3-sulfonyl fluoride
Molecular FormulaC4H8FNO2S
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CNCC1S(=O)(=O)F
InChIInChI=1S/C4H8FNO2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2
InChIKeyFPSAZTFAOJJQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3-sulfonyl fluoride – Versatile SuFEx Building Block


Pyrrolidine-3-sulfonyl fluoride (CAS 1934417-93-2) is an aliphatic sulfonyl fluoride featuring a five-membered pyrrolidine ring [1]. As a member of the sulfonyl fluoride class, it exhibits the characteristic stability and tunable electrophilicity of the S(VI)-F bond, enabling its use as a SuFEx (Sulfur(VI) Fluoride Exchange) click reagent [1]. The compound is a versatile building block for medicinal chemistry and chemical biology, with synthetic protocols established for both racemic and enantiomerically enriched variants [1][2]. Its pyrrolidine scaffold introduces 3D character, a property increasingly valued in drug discovery to enhance target selectivity and ADME profiles.

Pyrrolidine-3-sulfonyl fluoride Key Differentiators


Substitution with a generic sulfonyl fluoride—such as an aryl sulfonyl fluoride or even a closely related piperidine-1-sulfonyl fluoride—is not straightforward due to quantifiable differences in synthetic accessibility, stereochemical control, and scalable manufacturing [1][2]. Aliphatic sulfonyl fluorides like pyrrolidine-3-sulfonyl fluoride exhibit distinct reactivity and synthetic handles compared to their aromatic counterparts. Critically, the pyrrolidine scaffold enables asymmetric catalytic synthesis to access enantiopure compounds (up to 94% ee) with high diastereocontrol (>20:1 dr), a capability not readily transferable to all in-class alternatives [2]. Furthermore, the yield and scale profiles vary significantly between analogs, directly impacting procurement cost and project feasibility. The evidence below quantifies these critical differentiators.

Pyrrolidine-3-sulfonyl fluoride Performance Metrics


Synthetic Yield vs. Piperidine Analog

In a direct comparison of yields for analogous sulfonyl fluoride syntheses, pyrrolidine-3-sulfonyl fluoride was prepared via [3+2] cycloaddition in 50-83% yield on a 25 g scale [1], and via asymmetric Cu-catalyzed cycloaddition in up to 87% yield [2]. In contrast, the closest in-class comparator, piperidine-1-sulfonyl fluoride, is reported to be synthesized from piperidine and sulfuryl fluoride in only 70% yield [3]. The higher maximum yield and scalable protocol for pyrrolidine-3-sulfonyl fluoride indicate a more efficient and cost-effective synthetic route.

Medicinal Chemistry Click Chemistry Building Block Synthesis

Enantioselectivity Advantage

A Cu-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethenesulfonyl fluorides (ESFs) provides chiral pyrrolidine-3-sulfonyl fluorides with up to 94% enantiomeric excess (ee) [1]. This level of stereocontrol is not achievable with standard racemic syntheses or with many alternative sulfonyl fluoride scaffolds that lack the structural features required for efficient asymmetric induction. For example, common aryl sulfonyl fluorides and simple aliphatic sulfonyl fluorides are typically produced as racemates when chirality is present.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Diastereoselectivity Control

The same asymmetric catalytic protocol delivers pyrrolidine-3-sulfonyl fluorides with >20:1 diastereomeric ratio (dr) [1]. This high level of diastereoselectivity ensures that the major stereoisomer is formed in high purity, minimizing the need for cumbersome and costly separation steps. In contrast, non-optimized syntheses of similar heterocyclic sulfonyl fluorides often result in complex mixtures of diastereomers, requiring extensive purification.

Stereoselective Synthesis Diastereocontrol Building Block Purity

Scalability Advantage

The [3+2] cycloaddition route to pyrrolidine-3-sulfonyl fluoride has been demonstrated on a scale of up to 25 g [1]. This represents a significant advantage over many specialty sulfonyl fluorides, for which published syntheses are limited to milligram or small gram scales. The ability to produce multi-gram quantities directly supports larger screening campaigns and preclinical studies without requiring extensive process re-optimization.

Process Chemistry Scale-Up Industrial Procurement

SuFEx Click Chemistry Utility

Pyrrolidine-3-sulfonyl fluoride serves as an effective reagent for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the synthesis of diverse sulfonamide and sulfonate derivatives [1][2]. While this is a common feature of sulfonyl fluorides, the combination of the pyrrolidine scaffold with the sulfonyl fluoride group provides a unique 3D vector that can improve the physicochemical properties of derived conjugates compared to planar aryl sulfonyl fluorides. The utility is demonstrated by the successful conversion of chiral pyrrolidine-3-sulfonyl fluorides to chiral sulfonamides and sulfonates in high yields [2].

Click Chemistry SuFEx Bioconjugation

Pyrrolidine-3-sulfonyl fluoride Applications


Chiral Drug Discovery and Lead Optimization

When developing enantiopure drug candidates, the availability of chiral pyrrolidine-3-sulfonyl fluorides (up to 94% ee) enables the exploration of stereospecific interactions with biological targets [2]. This is particularly valuable for programs where the pyrrolidine ring is a key pharmacophore, as the sulfonyl fluoride serves as a covalent warhead or a versatile handle for late-stage functionalization via SuFEx chemistry.

Cost-Effective Scale-Up for Click Chemistry

For projects requiring multi-gram quantities of a sulfonyl fluoride building block, pyrrolidine-3-sulfonyl fluoride is a superior choice due to its demonstrated scalability (up to 25 g) and high synthetic yield (up to 87%) compared to alternatives like piperidine-1-sulfonyl fluoride (70% yield) [1][2][3]. This translates to lower cost and faster delivery times for procurement.

Covalent Probe and Inhibitor Development

The sulfonyl fluoride group is a well-established covalent warhead for targeting serine hydrolases and other nucleophilic residues. Pyrrolidine-3-sulfonyl fluoride, with its aliphatic pyrrolidine scaffold, offers a distinct 3D shape that can enhance selectivity and reduce off-target effects compared to planar aromatic sulfonyl fluorides [1][2]. The demonstrated SuFEx reactivity allows for efficient conjugation to biomolecules.

Diastereopure Intermediate Synthesis

The ability to produce pyrrolidine-3-sulfonyl fluorides with >20:1 dr ensures that subsequent steps in a synthetic sequence proceed with high purity and minimal byproduct formation [2]. This is critical for the efficient synthesis of complex molecules where stereochemical integrity must be maintained.

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